

bromopicrin CAS registry number and molecular formula

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Compound of Interest

Compound Name: *Bromopicrin*

Cat. No.: *B120744*

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Bromopicrin: A Technical Overview

CAS Registry Number: 464-10-8[1][2][3] Molecular Formula: CBr₃NO₂[1][2][4][5]

This technical guide provides an in-depth overview of **bromopicrin** (tribromonitromethane), a halogenated nitroalkane. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis, and an analytical methodology for its characterization.

Chemical and Physical Properties

Bromopicrin is a dense, oily liquid or crystalline solid with a high refractive index.[1][3][4] It is sparingly soluble in water but soluble in organic solvents.[1] The compound is known to be explosive when heated rapidly and is sensitive to prolonged exposure to air and light.[1]

Property	Value	Source
Molecular Weight	297.73 g/mol	[1] [4] [5]
Appearance	Prismatic crystals or oily colorless liquid	[1] [4]
Melting Point	10 °C (50.4 °F)	[1] [4]
Boiling Point	89-90 °C at 20 mmHg (192-194 °F)	[1] [4]
Density	2.79 g/cm³ at 20 °C (68 °F)	[1] [4]
Water Solubility	~1.5 g/L at 20 °C	[4]
Vapor Pressure	15 mmHg at 187 °F	[1]
Refractive Index	1.5769	[3]

Experimental Protocols

Synthesis of Bromopicrin

Two primary methods for the synthesis of **bromopicrin** are detailed below: the historical method using picric acid and a more modern, continuous process starting from nitromethane.

1. Synthesis from Picric Acid

This method, first described by Stenhouse in 1854, involves the reaction of picric acid with bromine in the presence of a base.[\[4\]](#)

- Reactants:

- Picric acid ($C_6H_3N_3O_7$)
- Calcium hydroxide ($Ca(OH)_2$) or Sodium Carbonate (Na_2CO_3)
- Bromine (Br_2)
- Water

- Procedure Outline:

- A mixture of calcium hydroxide and water is prepared in a flask.
- Bromine is added in small portions while cooling the flask to manage the exothermic reaction.
- Picric acid is then added to the mixture.
- The mixture is distilled under reduced pressure.
- **Bromopicrin** is collected in the initial fractions of the distillate.
- The collected **bromopicrin** is separated from the aqueous layer and dried over calcium hydroxide.

Caution: Picric acid is a known explosive and must be handled with extreme care under appropriate safety protocols.[\[4\]](#)

2. Continuous Synthesis from Nitromethane

This modern industrial process avoids the use of the explosive picric acid and allows for a continuous production workflow.[\[4\]](#)

- Reactants:

- Nitromethane (CH_3NO_2)
- Bromine (Br_2)
- Aqueous solution of an alkaline substance (e.g., Sodium Hydroxide, NaOH)

- Detailed Protocol:

- Preparation of Feed Streams:

- Mixture 1: A continuous flow of a mixture of nitromethane and bromine is prepared. The molar ratio of bromine to nitromethane is typically maintained between 3 and 3.1. This

mixture is prepared at a temperature of 20-25 °C.[4]

- Mixture 2: A continuous flow of an aqueous solution of an alkaline substance, such as sodium hydroxide, is prepared.
- Reaction:
 - The two feed streams are continuously and simultaneously transferred into a reactor.
 - The reaction is typically maintained at a temperature of around 40 °C.[4]
 - The alkaline substance reacts with bromine to form hypobromite, which then sequentially brominates the nitromethane to form bromonitromethane, dibromonitromethane, and finally tribromonitromethane (**bromopicrin**).[4]
- Separation and Collection:
 - The reaction mixture separates into two phases: a heavier organic phase containing the **bromopicrin** and a lighter aqueous phase.
 - The heavier organic phase is continuously collected from the bottom of the reactor.
- Purity: This process can yield **bromopicrin** with a purity of over 99% without the need for distillation.[4]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

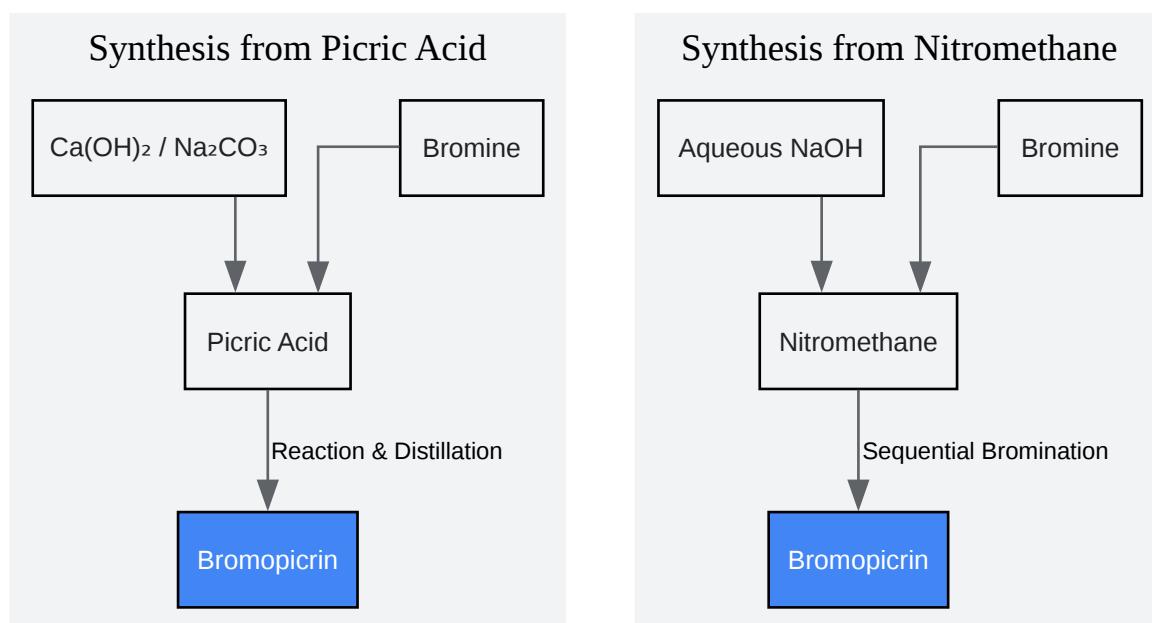
Bromopicrin can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Column: A C18 stationary phase is suitable for this separation.
- Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water, with the addition of an acid such as phosphoric acid to improve peak shape.[2] For mass spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like formic acid.[2]

- Detection: UV detection is a common method for the quantification of **bromopicrin**.
- Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[2]

Visualizations

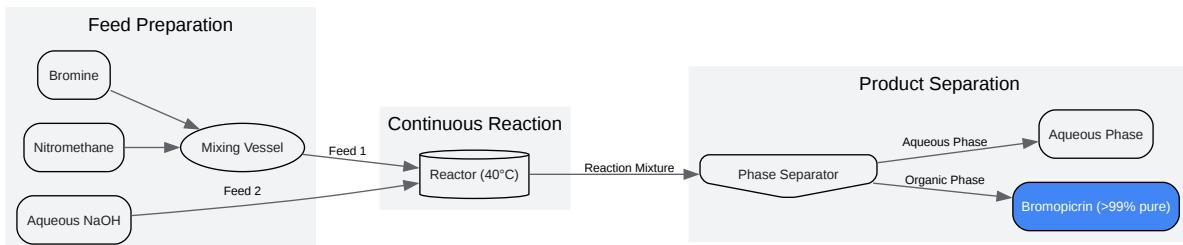
Reaction Scheme for Bromopicrin Synthesis



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Caption: Overview of the two main synthetic routes to **bromopicrin**.

Experimental Workflow for Continuous Synthesis of Bromopicrin



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Caption: Workflow for the continuous synthesis of **bromopicrin** from nitromethane.

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